

physicochemical properties of 2-Hydroxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-4-(trifluoromethyl)pyridine
Cat. No.:	B044833

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2-Hydroxy-4-(trifluoromethyl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-(trifluoromethyl)pyridine (CAS No: 50650-59-4) is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis.^{[1][2][3][4]} Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the versatile hydroxypyridine core, make it a valuable intermediate for developing novel therapeutic agents and specialized chemicals.^{[5][6]} Notably, it has been utilized in the synthesis of selective allosteric agonists for the sphingosine phosphate receptor, a target implicated in various biological processes, including cancer cell survival.^{[5][6]}

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Hydroxy-4-(trifluoromethyl)pyridine**. Moving beyond a simple data sheet, this document offers insights into the structural nuances, analytical methodologies for characterization, and the chemical logic that underpins its behavior, empowering researchers to utilize this compound with precision and confidence.

Molecular Structure and Tautomerism

A fundamental characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form.^{[7][8]} For **2-Hydroxy-4-(trifluoromethyl)pyridine**, this equilibrium lies significantly toward the 4-(trifluoromethyl)pyridin-2(1H)-one tautomer.^[9] This preference is driven by the aromaticity of the pyridone ring and the thermodynamic stability of the amide-like functionality.^[8] The prevalence of the pyridone form is reflected in its IUPAC name and is critical for understanding its reactivity, hydrogen bonding capabilities, and spectroscopic signatures.^[9]

The equilibrium can be influenced by the solvent environment; non-polar solvents may slightly favor the hydroxypyridine form, while polar, protic solvents strongly favor the pyridone tautomer through hydrogen bonding.^{[7][10]}

Caption: Tautomeric equilibrium of the title compound.

Table 1: Chemical Identifiers and Structural Details

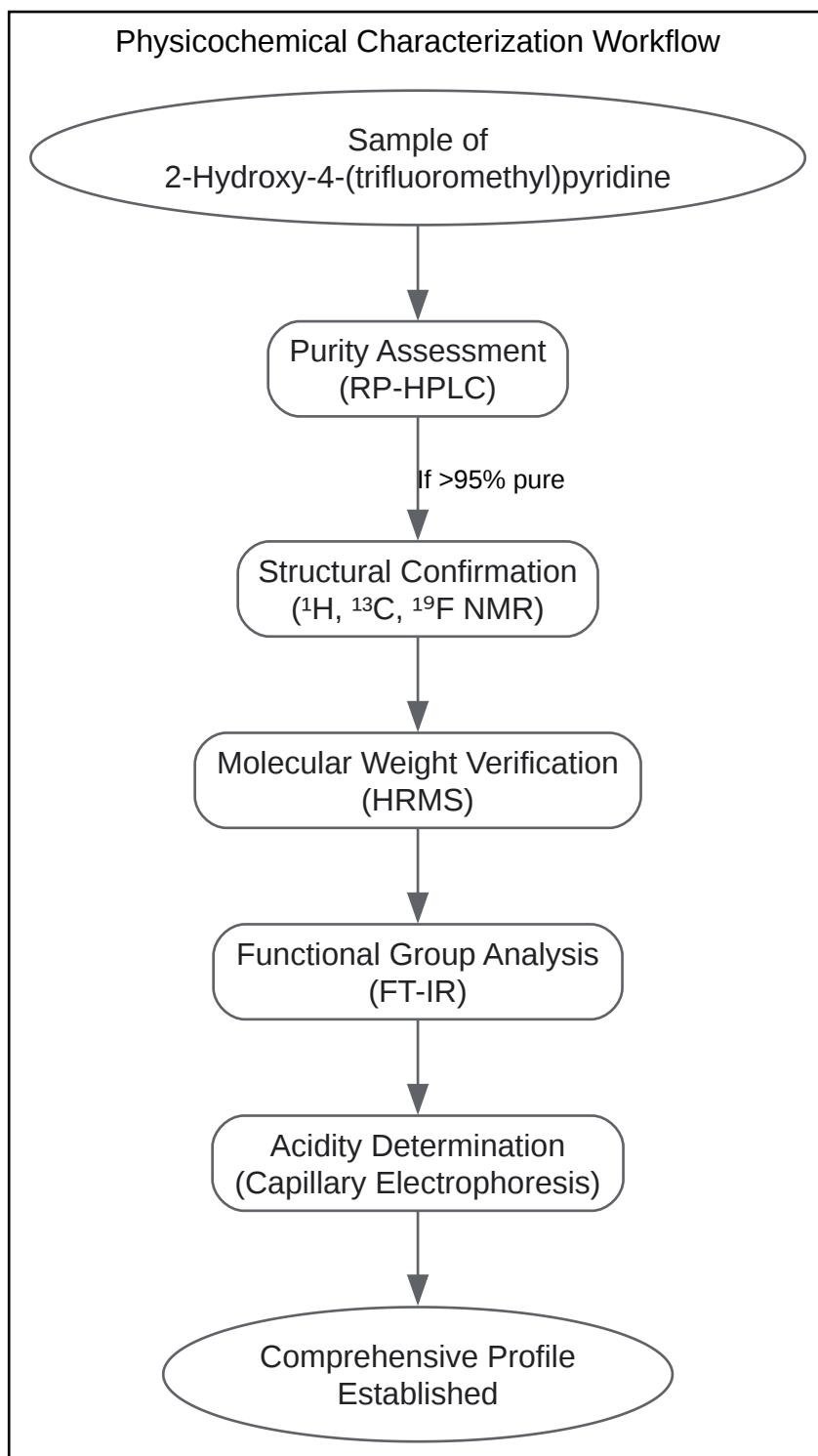
Identifier	Value	Source(s)
CAS Number	50650-59-4	[1] [5] [9] [11] [12]
Molecular Formula	C ₆ H ₄ F ₃ NO	[1] [11] [12] [13] [14]
Molecular Weight	163.10 g/mol	[3] [9] [11] [12] [14]
IUPAC Name	4-(trifluoromethyl)-1H-pyridin-2-one	[9]
Synonyms	4-(Trifluoromethyl)-2-pyridone, 4-(Trifluoromethyl)pyridin-2-ol	[3] [5] [6]
InChI Key	IKHLLNMSMFVTLP- UHFFFAOYSA-N	[1] [3] [9] [11]

| SMILES | O=C1C=C(C(F)(F)F)C=CN1 |[\[1\]](#)[\[3\]](#)[\[9\]](#)[\[11\]](#) |

Physicochemical Properties

The physical properties of this compound are summarized below. These values are critical for designing experimental conditions, including reaction setups, purification strategies, and

formulation development.


Table 2: Summary of Physicochemical Properties

Property	Value	Notes & Insights	Source(s)
Appearance	White to light yellow or light orange crystalline powder/solid.	The color may vary slightly depending on purity.	[1] [5]
Melting Point	161-165 °C	A relatively sharp melting range indicates good purity. This high melting point is typical for crystalline solids with strong intermolecular hydrogen bonding potential (amide dimers).	[1] [5] [6] [11] [13]
Boiling Point	221.2 ± 40.0 °C	This is a predicted value; thermal decomposition may occur at elevated temperatures. Vacuum distillation is recommended for purification if necessary.	[1] [13]
Solubility	Soluble in methanol.	Solubility in other polar organic solvents like DMSO and DMF is expected. Its polarity suggests limited solubility in non-polar solvents like hexanes.	[1] [2] [3] [5] [13]

| pKa | 10.76 ± 0.10 | This predicted value reflects the acidity of the N-H proton in the pyridone tautomer. The electron-withdrawing CF_3 group makes it more acidic than unsubstituted 2-pyridone ($\text{pKa} \approx 11.6$).[\[1\]](#)[\[7\]](#)[\[13\]](#) |

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of **2-Hydroxy-4-(trifluoromethyl)pyridine**. The following section details standard protocols and the rationale behind them.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the comprehensive characterization of the title compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of organic compounds due to its high resolution and quantitative accuracy. A reverse-phase (RP-HPLC) method is ideal, as it effectively separates the polar analyte from less polar or more polar impurities.

Experimental Protocol: RP-HPLC

- Instrumentation: Standard HPLC system with a UV detector.[\[15\]](#)
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size). The C18 stationary phase provides excellent retention for moderately polar aromatic compounds.
- Mobile Phase: An isocratic or gradient system of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA). A typical starting point is a 50:50 mixture. TFA is used to sharpen peaks by ensuring the analyte and any basic impurities are protonated.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm or 280 nm, where the pyridone chromophore is expected to absorb.
- Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as needed.[\[15\]](#)
- Analysis: Inject 10 μ L of the sample solution. Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Structural Elucidation by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information for structural confirmation. For this molecule, ^1H , ^{13}C , and ^{19}F NMR are all highly informative.

Experimental Protocol: NMR

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the N-H proton.
- ¹H NMR: Expected signals would include three distinct peaks in the aromatic region corresponding to the protons on the pyridine ring, and a broader singlet for the N-H proton (highly dependent on solvent and concentration).
- ¹³C NMR: Expect six distinct carbon signals. The signal for the carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The carbonyl carbon (C=O) will be the most downfield signal.
- ¹⁹F NMR: This will show a sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift provides confirmation of the electronic environment.[\[16\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Experimental Protocol: FT-IR

- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
- Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
- Expected Characteristic Bands:
 - ~3100-3000 cm⁻¹: Aromatic C-H stretching.
 - ~3000-2800 cm⁻¹: N-H stretching (can be broad).
 - ~1650-1680 cm⁻¹: A strong C=O (amide) stretching band, confirming the pyridone tautomer.
 - ~1600, ~1480 cm⁻¹: C=C and C=N ring stretching vibrations.
 - ~1100-1300 cm⁻¹: Strong C-F stretching vibrations from the CF₃ group.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement, confirming the elemental composition.

Experimental Protocol: HRMS

- Instrumentation: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.
- Analysis: Infuse the sample into the mass spectrometer. The measured mass of the protonated molecule $[M+H]^+$ should be within 5 ppm of the calculated exact mass.
 - Calculated Exact Mass ($C_6H_4F_3NO$): 163.0245
 - Expected $[M+H]^+$: 164.0318

Chemical Reactivity and Stability

Reactivity

The primary utility of **2-Hydroxy-4-(trifluoromethyl)pyridine** in synthesis is as a nucleophile and as a precursor to more reactive intermediates. The hydroxyl group (in the pyridinol form) or the N-H group (in the pyridone form) can be alkylated or acylated.

A key transformation is its conversion to 2-chloro-4-(trifluoromethyl)pyridine.^[17] This is a crucial step as the chloro-substituent is an excellent leaving group, enabling subsequent nucleophilic aromatic substitution reactions to build more complex molecules.

Chlorination Reaction Protocol

- Reagents: **2-Hydroxy-4-(trifluoromethyl)pyridine**, thionyl chloride ($SOCl_2$) or phosphorus oxychloride ($POCl_3$).^[17]

- Solvent: A high-boiling inert solvent like 1,2-dichloroethane or toluene. A catalytic amount of dimethylformamide (DMF) is often added.[17]
- Procedure: The compound is heated (refluxed) with an excess of the chlorinating agent until the reaction is complete (monitored by TLC or HPLC).[17]
- Workup: The reaction mixture is carefully quenched with ice water and neutralized. The product is then extracted with an organic solvent.

Stability and Storage

- Storage Conditions: The compound should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation.[1][3][13]
- Incompatibilities: Store away from strong oxidizing agents.[3]

Conclusion

2-Hydroxy-4-(trifluoromethyl)pyridine is a well-defined crystalline solid whose chemical behavior is dominated by its pyridone tautomeric form. Its key physicochemical features—high melting point, moderate polarity, and defined spectroscopic profile—make it a straightforward compound to handle and characterize. Understanding its tautomerism, reactivity, and the robust analytical methods for its quality control are paramount for its successful application in research and development, particularly in the synthesis of next-generation pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-4-(trifluoromethyl)pyridine CAS#: 50650-59-4 [m.chemicalbook.com]
- 2. 2-Hydroxy-4-(trifluoromethyl)pyridine | 50650-59-4 [chemicalbook.com]

- 3. fishersci.at [fishersci.at]
- 4. cenmed.com [cenmed.com]
- 5. 2-Hydroxy-4-(trifluoromethyl)pyridine CAS 50650-59-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 2-Hydroxy-4-(trifluoromethyl)pyridine CAS 50650-59-4 [homesunshinepharma.com]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. 2-Hydroxy-4-(trifluoromethyl)pyridine | C6H4F3NO | CID 2775130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. 50650-59-4 CAS MSDS (2-Hydroxy-4-(trifluoromethyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. 2-ヒドロキシ-4-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physicochemical properties of 2-Hydroxy-4-(trifluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044833#physicochemical-properties-of-2-hydroxy-4-trifluoromethyl-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com